CID 57428127

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 57428127 is a versatile compound that combines the properties of polyethylenimine with the functional benefits of trimethoxysilylpropyl groups. This modification enhances its utility in various applications, particularly in the fields of materials science, biotechnology, and industrial chemistry. The compound is often used as a coupling agent, adhesion promoter, and surface modifier due to its ability to form strong bonds with both organic and inorganic materials .

Applications De Recherche Scientifique

CID 57428127 has a wide range of scientific research applications, including:

Gene and Drug Delivery: Its ability to form stable complexes with nucleic acids makes it useful in gene delivery systems.

Surface Modification: It is used to modify surfaces to improve adhesion, hydrophobicity, or hydrophilicity, making it valuable in coatings, adhesives, and sealants.

Biotechnology: It is employed in the immobilization of enzymes and other biomolecules, enhancing their stability and activity.

Materials Science: It is used in the synthesis of advanced materials, including nanocomposites and hybrid materials, due to its ability to form strong bonds with both organic and inorganic components.

Safety and Hazards

Trimethoxysilylpropyl modified polyethylenimine is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trimethoxysilylpropyl modified polyethylenimine typically involves the reaction of polyethylenimine with trimethoxysilylpropyl chloride. This reaction is carried out in an organic solvent such as isopropanol, under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Polyethylenimine+Trimethoxysilylpropyl chloride→Trimethoxysilylpropyl modified polyethylenimine+HCl

Industrial Production Methods

In industrial settings, the production of trimethoxysilylpropyl modified polyethylenimine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and mixing rates to optimize the reaction efficiency and product quality .

Analyse Des Réactions Chimiques

Types of Reactions

CID 57428127 undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups that can further condense to form siloxane bonds.

Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, leading to strong adhesion properties.

Substitution: The amine groups in polyethylenimine can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with trimethoxysilylpropyl modified polyethylenimine include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and various electrophiles (for substitution reactions). Typical reaction conditions involve ambient to slightly elevated temperatures and controlled pH environments .

Major Products

Mécanisme D'action

The mechanism of action of trimethoxysilylpropyl modified polyethylenimine involves several key interactions:

Ionic Interactions: The high cationic charge of polyethylenimine allows it to interact strongly with anionic molecules, such as nucleic acids, facilitating their delivery into cells.

Covalent Bond Formation: The trimethoxysilyl groups can hydrolyze and condense to form covalent siloxane bonds with surfaces, enhancing adhesion and stability.

Hydrophobic Interactions: The ethylene groups in polyethylenimine provide hydrophobic interactions that can influence the solubility and compatibility of the compound with various materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyethylenimine: A base polymer that lacks the silane modification, making it less effective in surface modification and adhesion applications.

Aminopropyltriethoxysilane: Another silane coupling agent that is similar but lacks the polyethylenimine backbone, limiting its ability to form stable complexes with nucleic acids.

Uniqueness

CID 57428127 is unique in its combination of polyethylenimine’s high cationic charge and the silane group’s ability to form strong covalent bonds with surfaces. This dual functionality makes it highly versatile and effective in a wide range of applications, from gene delivery to surface modification .

Propriétés

InChI |

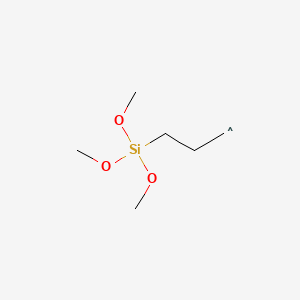

InChI=1S/C6H15O3Si/c1-5-6-10(7-2,8-3)9-4/h1,5-6H2,2-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNOVKKVHFRGMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC[CH2])(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348957 |

Source

|

| Record name | 3-(Trimethoxysilyl)propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136856-91-2, 1962942-06-8 |

Source

|

| Record name | 2-Propanol, reaction products with (3-chloropropyl)trimethoxysilane and polyethylenimine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethoxysilyl)propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

![1H-1,2,4-Triazolo[4,3:1,5]pyrazolo[3,4-c]pyridazine (9CI)](/img/no-structure.png)

![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)